molecular formula C7H13NO2S B2779869 Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide CAS No. 91981-72-5

Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide

Cat. No.: B2779869
CAS No.: 91981-72-5
M. Wt: 175.25
InChI Key: UVOXVZYPIOBZRK-UHFFFAOYSA-N
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Description

Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide is a chemical compound with the molecular formula C6H11NO2S. It is known for its unique structure, which includes a hexahydro isothiazolo ring fused to a pyridine ring with a dioxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a sulfur-containing reagent, followed by oxidation to introduce the dioxide functionality .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to the desired therapeutic or chemical outcome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide is unique due to its specific ring structure and the presence of the dioxide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,3a,4,5,6,7-hexahydro-2H-[1,2]thiazolo[2,3-a]pyridine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10)6-4-7-3-1-2-5-8(7)11/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOXVZYPIOBZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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